2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride
Description
Properties
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)ethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O.ClH/c1-13-8-3-2-6(4-7(8)10)5-9(11)12;/h2-4H,5H2,1H3,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCAILRHVGDWLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=N)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258641-33-6 | |
| Record name | 2-(3-fluoro-4-methoxyphenyl)ethanimidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Material and Functional Group Installation
The synthesis typically begins with appropriately substituted benzaldehydes or phenyl derivatives bearing the 3-fluoro and 4-methoxy groups. For example, 3-fluoro-4-methoxybenzaldehyde can be used as a precursor. The methoxy group enhances the electron density of the aromatic ring, facilitating subsequent reactions, while the fluoro substituent influences reactivity and stability.
Conversion to Aldoximes and Imidoyl Chlorides
The aldehyde is converted to the corresponding aldoxime by reaction with hydroxylamine hydrochloride, yielding intermediates with excellent yield and purity. Subsequently, the aldoxime is treated with N-chlorosuccinimide to form imidoyl chlorides. This step activates the molecule for further nucleophilic substitution necessary for amidine formation.
Formation of Amidines via Cyanation and Hydroxylamine Treatment
The imidoyl chloride intermediate undergoes nucleophilic attack by potassium cyanide to generate hydroxyimino acetonitriles. These intermediates are then refluxed with hydroxylamine hydrochloride and sodium bicarbonate to afford amide oximes. Finally, treatment with sodium hydroxide induces intramolecular ring closure or rearrangement to yield the desired amidine structure.
Isolation of the Hydrochloride Salt
The free amidine base is converted into its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium. This step improves the compound’s stability, solubility, and ease of handling for further applications.
Representative Reaction Scheme and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Aldehyde to Aldoxime | Hydroxylamine hydrochloride, aqueous medium | >90 | High yield, mild conditions |
| 2 | Aldoxime to Imidoyl Chloride | N-Chlorosuccinimide, inert solvent (e.g., CH2Cl2) | ~85 | Requires controlled temperature, inert atmosphere |
| 3 | Imidoyl Chloride to Hydroxyimino Acetonitrile | Potassium cyanide, aqueous/organic solvent | 70–80 | Toxic reagents; careful handling necessary |
| 4 | Hydroxyimino Acetonitrile to Amide Oxime | Hydroxylamine hydrochloride, NaHCO3, reflux | 75–85 | Reflux overnight for complete conversion |
| 5 | Amide Oxime to Amidines | 2 N NaOH, reflux overnight | 80–90 | Intramolecular ring closure or rearrangement |
| 6 | Amidines to Hydrochloride Salt | HCl in suitable solvent | Quantitative | Salt formation for stability |
Research Findings and Optimization Notes
- The electron-rich 4-methoxy substituent stabilizes intermediates during key steps such as glycosylation or nucleophilic substitution, improving overall yields and selectivity.
- Fluorination steps, when involved, often require careful control of temperature and reagents like diethylaminosulfur trifluoride (DAST) to avoid elimination byproducts and ensure selective fluorine incorporation.
- Cyanation reactions are sensitive to reaction conditions and reagent purity; microwave-assisted cyanation has been reported to improve yields and reduce reaction times.
- The conversion of nitrile intermediates to amidines via hydroxylamine treatment and base-mediated ring closure is a robust method, yielding high purity products suitable for further pharmaceutical development.
- Purification typically involves chromatography and crystallization of the hydrochloride salt to achieve desired purity levels.
Summary Table of Key Preparation Parameters
| Parameter | Preferred Conditions/Notes |
|---|---|
| Starting material | 3-Fluoro-4-methoxybenzaldehyde or derivatives |
| Aldoxime formation | Hydroxylamine hydrochloride, aqueous, mild temp |
| Imidoyl chloride formation | N-Chlorosuccinimide, inert solvent, low temp |
| Cyanation | KCN, aqueous/organic solvent, microwave-assisted possible |
| Amidoxime formation | Hydroxylamine hydrochloride, NaHCO3, reflux |
| Amidines formation | 2 N NaOH, reflux overnight |
| Salt formation | HCl in organic or aqueous solvent, room temp |
| Purification | Column chromatography, crystallization |
Chemical Reactions Analysis
2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Hydrolysis: The ethanimidamide moiety can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines
Common reagents used in these reactions include sodium borohydride for reduction, hydrochloric acid for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The fluoro and methoxy groups on the phenyl ring play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Key Observations:
In contrast, 3-chloro (electron-withdrawing) analogs may exhibit altered pharmacokinetics due to increased lipophilicity . 2,6-Dichloro substitution () likely enhances molecular rigidity and polarity, reflected in its high melting point (323–325°C) compared to mono-substituted analogs .
Functional Group Modifications: Aldi-2 (), a propanone derivative with a dimethylamino group, demonstrates the impact of backbone flexibility on activity. Its ALDH inhibitory activity (IC₅₀ = 0.5 µM) suggests that tertiary amine moieties enhance target engagement compared to amidine-based structures . Compound 35 (), with a 3-ethoxy-4-methoxy substitution, highlights the role of alkoxy chain length in antiplasmodial potency (IC₅₀ = 0.68 µM). Replacing ethoxy with fluorine (as in the target compound) may improve metabolic stability due to reduced oxidative susceptibility .
Biological Activity
2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C10H12ClF N2O
- Molecular Weight: 232.67 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the methoxy and fluoro substituents enhances its binding affinity and selectivity towards these targets, potentially modulating their activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives with methoxy groups have shown enhanced potency against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide | MCF-7 (breast cancer) | 0.15 |
| Similar Compounds | HCT-15 (colon cancer) | 0.20 |
Research has demonstrated that the presence of electron-donating groups like methoxy increases the cytotoxicity of phenyl derivatives against cancer cells by enhancing their solubility and bioavailability .
Antimicrobial Activity
Compounds with similar structures have also been evaluated for their antimicrobial properties. For example, studies have shown that certain derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria:
| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide | S. aureus | 2 µg/mL |
| Similar Compounds | E. coli | 16 µg/mL |
These findings suggest that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further development in this area .
Enzyme Inhibition
The compound has also been investigated for its potential to inhibit specific enzymes involved in disease processes. For instance, studies on related compounds indicate that they can act as acetylcholinesterase (AChE) inhibitors, which are relevant in the treatment of Alzheimer's disease:
| Compound | AChE Inhibition IC50 (µM) |
|---|---|
| 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide | 0.08 |
| Donepezil (standard) | 0.10 |
This inhibition profile suggests that the compound could be beneficial in neurodegenerative conditions .
Case Studies
Several case studies have highlighted the potential therapeutic applications of compounds similar to this compound:
- Anticancer Efficacy : A study demonstrated that a series of methoxy-substituted phenyl derivatives exhibited potent antiproliferative effects on breast cancer cell lines, correlating the presence of methoxy groups with increased efficacy.
- Antimicrobial Screening : Another investigation revealed that compounds with fluorine substitutions displayed enhanced antibacterial activity against resistant strains of bacteria, indicating a promising avenue for antibiotic development.
Q & A
Q. Critical Factors :
- Temperature : Cyclization requires precise control (60–80°C) to avoid side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.
- Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) achieves >95% purity.
How can researchers resolve contradictions in spectroscopic data for structural confirmation of this compound?
Advanced Research Question
Discrepancies in NMR or MS data often arise from tautomerism or salt form variability. Methodological solutions:
- NMR Analysis : Compare experimental spectra with computational predictions (e.g., DFT calculations for tautomeric forms). For example, the imidamide group may exhibit resonance splitting due to protonation states .
- Mass Spectrometry : Use high-resolution ESI-MS to distinguish between [M+H]⁺ and [M+Cl]⁻ adducts. Expected m/z for C₉H₁₁ClFN₂O: 231.06 (calc.) .
- X-ray Crystallography : Resolve ambiguous protonation sites via single-crystal analysis (if crystallizable) .
What are the recommended protocols for handling and storing this compound to ensure stability?
Basic Research Question
- Storage : Keep in a desiccator at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the imidamide group.
- Handling : Use anhydrous conditions (glovebox or Schlenk line) during synthesis.
- Safety : Refer to SDS guidelines for ethanimidamide derivatives, which recommend PPE (gloves, goggles) due to potential respiratory irritation .
How can researchers design biological activity assays for this compound, given its structural features?
Advanced Research Question
The fluorinated aromatic and imidamide groups suggest potential antimicrobial or enzyme-inhibitory activity. Assay design considerations:
- Target Selection : Prioritize enzymes with nucleophilic active sites (e.g., serine proteases) due to the electrophilic imidamide group.
- MIC Testing : Use in vitro broth microdilution assays (e.g., against Mycobacterium smegmatis) with concentrations ranging from 1–50 µg/mL, monitoring growth inhibition over 72 hours .
- Cytotoxicity : Pair activity assays with mammalian cell viability tests (e.g., HEK293 cells) to assess selectivity .
What analytical techniques are most effective for quantifying impurities in synthesized batches?
Basic Research Question
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in H₂O/MeCN gradient) to detect hydrolyzed byproducts (e.g., free ethanimidamide).
- ICP-MS : Quantify residual metal catalysts (e.g., Pd from coupling reactions) at ppb levels .
- TGA/DSC : Monitor thermal stability; decomposition onset >200°C indicates high purity .
How do structural analogs of this compound inform SAR studies for drug discovery?
Advanced Research Question
Compare with analogs like N-(3-chloro-4-methoxyphenyl)-2-thioacetamide derivatives :
These trends guide lead optimization by balancing reactivity and pharmacokinetics.
What computational methods validate the proposed reaction mechanisms for this compound’s synthesis?
Advanced Research Question
- DFT Studies : Model transition states for cyclization steps (e.g., Gibbs free energy barriers <25 kcal/mol favor feasible pathways).
- Molecular Dynamics : Simulate solvent effects on intermediate stability during hydrazinolysis .
- Retrosynthetic Analysis : Tools like Synthia™ identify alternative routes using available building blocks (e.g., 3-fluoro-4-methoxybenzaldehyde) .
How can researchers address low yields in large-scale synthesis of this compound?
Basic Research Question
- Scale-Up Adjustments : Replace column chromatography with recrystallization (solvent: EtOAc/hexane) for cost efficiency.
- Catalyst Optimization : Screen Pd/C or Ni catalysts for coupling steps to reduce reaction time .
- Process Monitoring : Use inline FTIR to detect real-time byproduct formation and adjust conditions dynamically .
What are the ethical and regulatory considerations for preclinical studies involving this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
